molecular formula C25H34O7 B585480 [(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate CAS No. 113930-13-5

[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate

Cat. No. B585480
CAS RN: 113930-13-5
M. Wt: 446.54
InChI Key: MNVQDRXNQLFAHB-OTUUEPHNSA-N
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Description

The compound [(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate is an intermediate of 16α-Butyloxyprednisolone .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. It is known to be an intermediate of 16α-Butyloxyprednisolone , implying it is involved in the synthesis of this compound.

Scientific Research Applications

Betamethasone-21-Pentanoate Methanol Solvate In another structural analysis, the crystal structure of betamethasone-21-pentanoate methanol solvate was examined. The study delineated the molecular architecture, noting interactions between hydroxyl and carbonyl groups that lead to hydrogen bonding, crucial for the molecule's stability and arrangement. The methanol molecules play a dual role as hydrogen-bond donors and acceptors, underlining their significance in the molecular assembly (Suitchmezian, Jess & Näther, 2007).

Crystal Structure and Electrostatic Properties of Prednisolone Acetate A comprehensive study on prednisolone acetate, an ophthalmic corticosteroid drug, provided an in-depth analysis of its crystal structure. The research compared the classical independent atom model with a transferred multipolar atom model, illustrating the superiority of the latter in terms of refinement statistics. This study highlights the importance of understanding the electrostatic properties for deciphering the drug's mode of action and its interaction within the biological system (Shahid, Noureen, Choudhary, Yousuf & Ahmed, 2017).

Future Directions

The future directions for research involving this compound are not explicitly mentioned in the search results. Given that it is an intermediate of 16α-Butyloxyprednisolone , future research could potentially explore its role in the synthesis of this compound or its potential biological activities.

properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-4-5-21(30)32-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31)19(29)13-26/h8-10,16-18,20,22,26,28,31H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVQDRXNQLFAHB-OTUUEPHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113930-13-5
Record name 16alpha-(Butyryloxy)prednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113930135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16.ALPHA.-(BUTYRYLOXY)PREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8WU33GU4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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